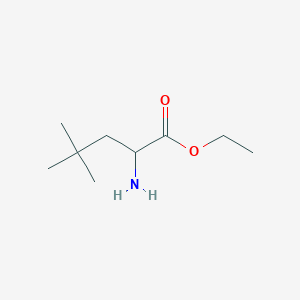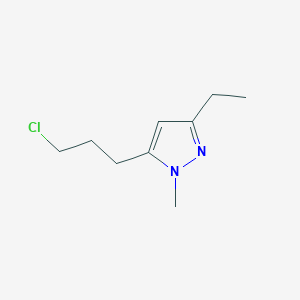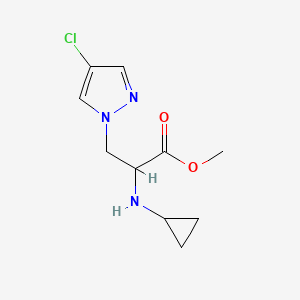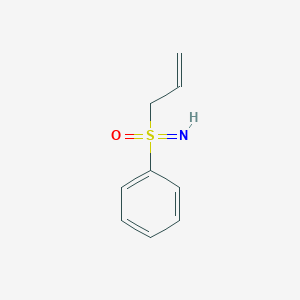![molecular formula C11H12O3 B13637477 (2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid CAS No. 59150-87-7](/img/structure/B13637477.png)
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid typically involves the condensation of 3-hydroxybenzaldehyde with butanoic acid derivatives under specific conditions. One common method is the Knoevenagel condensation, which involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the butanoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-formylbenzoic acid or 3-hydroxybenzaldehyde derivatives.
Reduction: Formation of 2-[(3-hydroxyphenyl)methyl]butanoic acid.
Substitution: Formation of 3-alkoxyphenyl or 3-acetoxyphenyl derivatives.
科学研究应用
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Hydroxybenzoic acids: Such as gallic acid and protocatechuic acid.
Hydroxycinnamic acids: Such as caffeic acid and ferulic acid.
Uniqueness
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid is unique due to its specific structural arrangement, which combines features of both hydroxybenzoic and hydroxycinnamic acids
属性
CAS 编号 |
59150-87-7 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-7,12H,2H2,1H3,(H,13,14)/b9-6+ |
InChI 键 |
JGVQTQGCFDAAOM-RMKNXTFCSA-N |
手性 SMILES |
CC/C(=C\C1=CC(=CC=C1)O)/C(=O)O |
规范 SMILES |
CCC(=CC1=CC(=CC=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)
![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)





![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)
